9-Butyl-9H-fluoren-9-ol
Overview
Description
9-Butyl-9H-fluoren-9-ol is a derivative of fluorene . It is a compound with the molecular formula C17H18O . It is a major metabolite of a compound developed as a wakefulness-promoting agent .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene backbone with a butyl group and a hydroxyl group attached to the 9-position . The average mass of the molecule is 238.324 Da .
Scientific Research Applications
1. Applications in Organic Light-Emitting Devices
Research has shown that polyfluorenes, such as those derived from 9-Butyl-9H-fluoren-9-ol, exhibit significant potential in organic light-emitting devices (OLEDs). For instance, a study revealed that polyfluorenes prepared from defect-free monomers like this compound demonstrated minimal green emission attributable to fluorenone formation in light-emitting devices (Cho et al., 2007).
2. Host Materials for Blue Phosphorescence
This compound derivatives have been used to synthesize materials that act as hosts for blue phosphor in phosphorescent organic light-emitting diodes (PhOLEDs). Studies demonstrate that these materials, due to their high triplet energy and other photoluminescent properties, are effective in enhancing the efficiency of blue PhOLEDs (Liu et al., 2017).
3. Synthesis of Blue Emissive Compounds
Research in the field of synthetic organic chemistry has explored the use of this compound derivatives in creating blue emissive compounds. These compounds have applications in various photophysical processes, with studies demonstrating their potential in solvatochromism and emission processes (Athira et al., 2020).
4. High-Performance Organic Light-Emitting Diodes
The use of this compound derivatives in constructing high-performance organic light-emitting diodes has been extensively researched. These derivatives have been utilized to create materials that significantly enhance the efficiency and performance of OLEDs (Ye et al., 2010).
5. Photovoltaic Applications
In photovoltaic research, this compound derivatives have been utilized in the synthesis of narrow band gap conjugated polymers. These polymers have shown promising results in bulk heterojunction polymer solar cells, enhancing power conversion efficiencies (Du et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 9-Butyl-9H-fluoren-9-ol is currently unknown. It is known that fluorenol, a related compound, acts as a weak dopamine reuptake inhibitor
Mode of Action
As mentioned, it may interact with the dopamine system, potentially inhibiting the reuptake of dopamine and thereby increasing the concentration of dopamine in the synaptic cleft . This could result in enhanced dopaminergic signaling, but this is purely speculative at this point.
Pharmacokinetics
The lipophilicity of fluorenol, a related compound, is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily . This could potentially enhance its bioavailability in the central nervous system.
Biochemical Analysis
Biochemical Properties
Fluorenol, from which it is derived, is known to be a weak dopamine reuptake inhibitor . This suggests that 9-Butyl-9H-fluoren-9-ol may interact with dopamine transporters and other proteins involved in dopamine signaling .
Molecular Mechanism
As a derivative of fluorenol, it may share some of its properties, including weak inhibition of dopamine reuptake . This could involve binding to dopamine transporters and reducing their activity, thereby increasing the concentration of dopamine in the synaptic cleft.
properties
IUPAC Name |
9-butylfluoren-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-2-3-12-17(18)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,18H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPYXMNCSDWAGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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